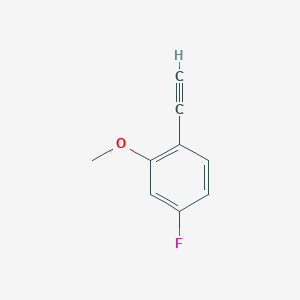

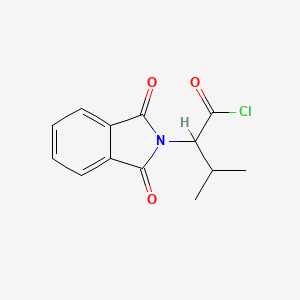

![molecular formula C28H31ClN4O3S3 B2409590 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216755-88-2](/img/structure/B2409590.png)

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d]thiazol-2-yl moiety, which is a heterocyclic compound that is part of many biologically active molecules . It also contains a tetrahydrothieno[2,3-c]pyridin-2-yl moiety, which is a type of saturated heterocyclic compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, the benzo[d]thiazol-2-yl moiety might undergo reactions with nucleophiles or electrophiles depending on its substitution pattern and the reaction conditions .Scientific Research Applications

Antimicrobial Activity

- Synthesis, SAR, In-Silico appraisal and Anti-Microbial Study of substituted 2-aminobenzothiazoles derivatives : The compound exhibited promising antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in addressing drug-resistant bacterial infections (Anuse et al., 2019).

Mycobacterium Tuberculosis Inhibition

- Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors : This research highlights the compound's effectiveness in inhibiting Mycobacterium tuberculosis, with potential implications for tuberculosis treatment (Jeankumar et al., 2013).

Antifungal and Antibacterial Properties

- Synthesis and Microbial Studies of New Pyridine Derivatives-III : The compound showed significant antifungal and antibacterial activities, offering a potential route for the development of new antimicrobial agents (Patel & Agravat, 2007).

Biological and Photoluminescence Properties

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives : This study explored the biological activities and photoluminescence properties of the compound, indicating its potential in biomedical applications (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-arrhythmic Activity

- Synthesis and anti-arrhythmic activity of some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives : This research demonstrated the compound's potential anti-arrhythmic activities, suggesting its use in cardiovascular treatments (Abdel‐Aziz et al., 2009).

Inhibition of Mycobacterium tuberculosis DNA Gyrase

- An efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition : This study highlights the compound's efficacy in inhibiting Mycobacterium tuberculosis DNA gyrase, a key target in tuberculosis treatment (Reddy et al., 2014).

Mechanism of Action

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3S3.ClH/c1-2-31-17-14-21-24(18-31)37-28(25(21)27-29-22-8-4-5-9-23(22)36-27)30-26(33)19-10-12-20(13-11-19)38(34,35)32-15-6-3-7-16-32;/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,30,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLLXZUVZQWDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

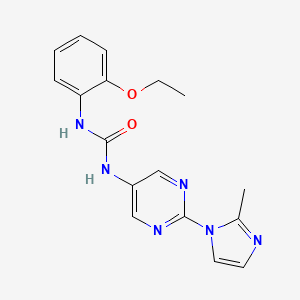

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)

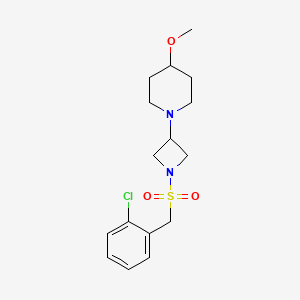

![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)

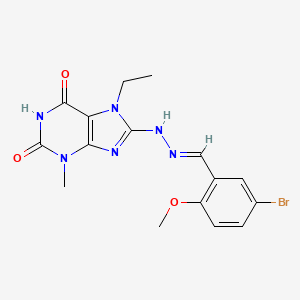

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)